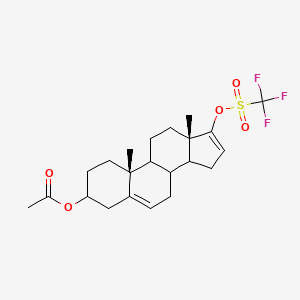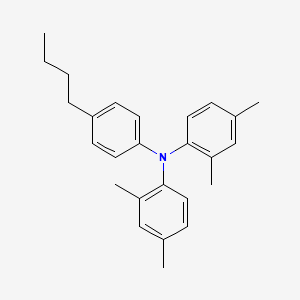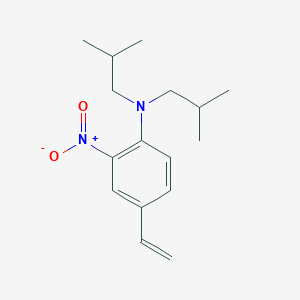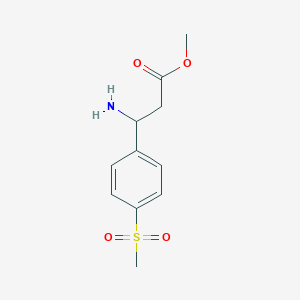![molecular formula C38H33BO2 B14800016 2-(4-(10-([1,1'-Biphenyl]-4-yl)anthracen-9-yl)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane](/img/structure/B14800016.png)
2-(4-(10-([1,1'-Biphenyl]-4-yl)anthracen-9-yl)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Métodos De Preparación
The synthesis of 2-(4-(10-([1,1’-Biphenyl]-4-yl)anthracen-9-yl)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane typically involves a multi-step process. One common method includes the Suzuki coupling reaction, where 9-bromo-anthracene derivatives react with arylboronic acids in the presence of a palladium catalyst . The reaction conditions often involve the use of solvents like tetrahydrofuran (THF) and bases such as potassium carbonate (K2CO3) under an inert atmosphere . Industrial production methods may scale up this process, optimizing reaction conditions to improve yield and purity.
Análisis De Reacciones Químicas
This compound undergoes various chemical reactions, including:
Oxidation: It can be oxidized using reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3), leading to the formation of anthraquinone derivatives.
Reduction: Reduction reactions can be carried out using hydrogen gas (H2) in the presence of a palladium catalyst, converting it into dihydroanthracene derivatives.
Substitution: The compound can undergo electrophilic aromatic substitution reactions, where substituents like nitro groups (NO2) or halogens (Cl, Br) are introduced using reagents such as nitric acid (HNO3) or halogenating agents
Aplicaciones Científicas De Investigación
2-(4-(10-([1,1’-Biphenyl]-4-yl)anthracen-9-yl)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane has several scientific research applications:
Organic Electronics: It is used as a host material in OLEDs, contributing to efficient and stable blue light emission.
Photon Upconversion: The compound is employed in triplet–triplet annihilation photon upconversion systems, enhancing the efficiency of light-harvesting devices.
Fluorescent Probes: Due to its strong fluorescence properties, it is utilized in biological imaging and as a fluorescent probe in various biochemical assays.
Mecanismo De Acción
The mechanism of action of this compound in OLEDs involves its role as a host material that facilitates the transport of electrons and holes, leading to efficient recombination and light emission. The molecular structure allows for balanced charge transport, reducing energy loss and enhancing device performance . In photon upconversion systems, the compound acts as an annihilator, absorbing low-energy photons and re-emitting them as higher-energy photons through triplet–triplet annihilation .
Comparación Con Compuestos Similares
Compared to other anthracene derivatives, 2-(4-(10-([1,1’-Biphenyl]-4-yl)anthracen-9-yl)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane exhibits unique properties such as higher thermal stability and better charge transport capabilities . Similar compounds include:
9,10-Diphenylanthracene: Known for its high fluorescence quantum yield and use in OLEDs.
Anthracene-9-carboxylic acid: Utilized in the synthesis of various dyes and as a precursor in organic synthesis.
9,10-Dimethylanthracene: Employed in triplet–triplet annihilation upconversion systems due to its efficient energy transfer properties.
Propiedades
Fórmula molecular |
C38H33BO2 |
|---|---|
Peso molecular |
532.5 g/mol |
Nombre IUPAC |
4,4,5,5-tetramethyl-2-[4-[10-(4-phenylphenyl)anthracen-9-yl]phenyl]-1,3,2-dioxaborolane |
InChI |
InChI=1S/C38H33BO2/c1-37(2)38(3,4)41-39(40-37)30-24-22-29(23-25-30)36-33-16-10-8-14-31(33)35(32-15-9-11-17-34(32)36)28-20-18-27(19-21-28)26-12-6-5-7-13-26/h5-25H,1-4H3 |
Clave InChI |
JTRZZNBWLWWIFS-UHFFFAOYSA-N |
SMILES canónico |
B1(OC(C(O1)(C)C)(C)C)C2=CC=C(C=C2)C3=C4C=CC=CC4=C(C5=CC=CC=C53)C6=CC=C(C=C6)C7=CC=CC=C7 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Carbamic acid, N-[2-[[[3-(4-hydroxyphenyl)-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazol-4-yl]methyl]methylamino]ethyl]-N-methyl-, 1,1-dimethylethyl ester](/img/structure/B14799938.png)

methyl}propanedinitrile](/img/structure/B14799947.png)
![Phosphonic acid, [[2-(1H-benzotriazol-1-yl)-2-(2-quinolinyl)-1,3-propanediyl]bis[4,1-phenylene(difluoromethylene)]]bis-](/img/structure/B14799953.png)

![(2E)-N-[cyclohexyl(methyl)carbamothioyl]-3-(4-methoxyphenyl)prop-2-enamide](/img/structure/B14799958.png)
![3-Benzyl-6-(bromomethyl)-3-azabicyclo[3.2.0]heptane-2,4-dione](/img/structure/B14799963.png)


![N'-[(E)-(2,4-dimethylphenyl)methylidene]biphenyl-4-carbohydrazide](/img/structure/B14800010.png)
![1-Piperazinecarboxylic acid, 4-[[3-(8-oxa-3-azabicyclo[3.2.1]oct-3-yl)-4-(trifluoromethyl)phenyl]methyl]-, 2,2,2-trifluoro-1-(trifluoromethyl)ethyl ester](/img/structure/B14800013.png)

![calcium;19,21-dihydroxy-22-[(5S)-5-[(5S)-5-(1-hydroxyethyl)-5-methyloxolan-2-yl]-5-methyloxolan-2-yl]-4,6,8,12,14,18,20-heptamethyl-11-oxido-9-oxodocosa-10,16-dienoate](/img/structure/B14800018.png)

